molecular formula C11H9NO4 B1602945 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid CAS No. 169321-92-0

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B1602945
CAS No.: 169321-92-0
M. Wt: 219.19 g/mol
InChI Key: ZOCSBJTWWJARJQ-UHFFFAOYSA-N
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Description

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 2-position, a methoxy group at the 8-position, and a carboxylic acid group at the 3-position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid typically involves the condensation of 8-hydroxyquinoline-2-carboxylic acid with methoxy-substituted aniline in the presence of a dehydrating agent such as phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can chelate metal ions, thereby inhibiting metalloenzymes involved in various biological processes. Additionally, it can intercalate into DNA, disrupting DNA replication and transcription, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxyquinoline-2-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
  • 5-Carboxy-8-hydroxyquinoline

Uniqueness

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its ability to interact with various biological targets, making it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-5-7(11(14)15)10(13)12-9(6)8/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCSBJTWWJARJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627589
Record name 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169321-92-0
Record name 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid
2-Hydroxy-8-methoxyquinoline-3-carboxylic acid
2-Hydroxy-8-methoxyquinoline-3-carboxylic acid
2-Hydroxy-8-methoxyquinoline-3-carboxylic acid
2-Hydroxy-8-methoxyquinoline-3-carboxylic acid
2-Hydroxy-8-methoxyquinoline-3-carboxylic acid

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